molecular formula C11H11ClN2O B2965682 1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 790263-78-4

1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2965682
CAS RN: 790263-78-4
M. Wt: 222.67
InChI Key: CDCJUMGCXOOIGU-UHFFFAOYSA-N
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Description

The compound “1-(chloroacetyl)-3-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Chloroacetyl chloride, a component of this compound, is known to react with water and other protic compounds such as amines, alcohols, generating hydrochloric acid .


Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to light yellow liquid. It has a molar mass of 112.94 g/mol, a density of 1.42 g/mL, and it reacts with water .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, lidocaine, which can be synthesized using chloroacetyl chloride, works by blocking sodium channels in the cell membrane, preventing the generation and conduction of nerve impulses .

Safety and Hazards

Chloroacetyl chloride is very toxic by inhalation. It’s corrosive to metals and tissue. Ingestion can cause severe irritation of the mouth and stomach. It’s also a lachrymator, meaning it can cause tearing .

Future Directions

The future directions would depend on the specific applications of this compound. Pyrazole derivatives have been studied for their potential medicinal properties, including anti-inflammatory, analgesic, and anticancer activities .

properties

IUPAC Name

2-chloro-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-8-11(15)14-7-6-10(13-14)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCJUMGCXOOIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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